(5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16272712
Molecular Formula: C16H11FN2O2S
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11FN2O2S |
|---|---|
| Molecular Weight | 314.3 g/mol |
| IUPAC Name | (5Z)-5-[(3-fluorophenyl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H11FN2O2S/c17-11-4-1-3-10(7-11)8-14-15(21)19-16(22-14)18-12-5-2-6-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8- |
| Standard InChI Key | BYZGWGQKDWYQJE-ZSOIEALJSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
| Canonical SMILES | C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Introduction
(5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a complex organic molecule featuring a thiazole ring, a fluorobenzylidene moiety, and a hydroxyphenylamino group. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and potential therapeutic applications. The molecular weight of this compound is reported to be approximately 314.3 g/mol, although some sources may vary slightly due to differences in calculation methods .
Synthesis of (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
The synthesis of this compound typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 3-hydroxyaniline to form an intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under controlled conditions to yield the final product. Industrial-scale synthesis may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity.
Biological Activities and Potential Applications
Research indicates that (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one exhibits promising antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action may involve the modulation of specific enzymes and receptors related to cell signaling pathways, which could lead to therapeutic effects in diseases such as diabetes and cancer.
3.1. Antimicrobial and Anti-inflammatory Activities
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Antimicrobial Activity: This compound has shown efficacy against a range of microorganisms, making it a candidate for the development of new antimicrobial agents.
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Anti-inflammatory Activity: Its ability to modulate inflammatory responses suggests potential applications in treating inflammatory disorders.
Structural Similarities and Comparisons
Several compounds share structural similarities with (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one, each exhibiting unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine | Not specified | Anticancer properties |
| (5Z)-5-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | Not specified | Anticancer activity in human cell lines |
| (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one | Not specified | Antioxidant properties |
The uniqueness of (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups that enhance its biological activity while providing distinct chemical reactivity compared to similar compounds.
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